![molecular formula C10H13ClFNO B3046043 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride CAS No. 1185304-72-6](/img/structure/B3046043.png)
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride
Overview
Description
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol . It is a solid at room temperature and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride typically involves the reaction of 2-fluorobenzyl alcohol with azetidine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems, including its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride can be compared with other similar compounds, such as:
- 3-[(2-Chlorobenzyl)oxy]azetidine hydrochloride
- 3-[(2-Bromobenzyl)oxy]azetidine hydrochloride
- 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly impact their chemical properties and reactivity, making this compound unique in its applications and effects .
Biological Activity
3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride is a synthetic compound that has garnered interest in the pharmaceutical and biochemical fields due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its azetidine ring and a fluorobenzyl ether group. Its molecular formula is , with a molecular weight of approximately 215.66 g/mol.
Property | Value |
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Molecular Formula | |
Molecular Weight | 215.66 g/mol |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound has been studied for its potential to inhibit various enzymes and receptors, which are crucial in several physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Binding : The compound's structural features allow it to bind to specific receptors, enhancing or inhibiting their activity, which could lead to therapeutic effects in various conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of pharmacology. Notable activities include:
- Antitumor Activity : Case studies have shown that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Anticancer Studies : A study published in a peer-reviewed journal demonstrated that the compound showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.
Cell Line IC50 (µM) MCF-7 15.4 HeLa 22.8 - Neuroprotection : In a model of oxidative stress-induced neuronal injury, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilic nature of the fluorobenzyl group suggests efficient absorption across biological membranes.
- Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism, which may affect its bioavailability and duration of action.
- Excretion : Research is ongoing to determine the excretion pathways for this compound, which is critical for assessing safety and efficacy.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]azetidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9;/h1-4,9,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGKVZKHKFSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-72-6 | |
Record name | Azetidine, 3-[(2-fluorophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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